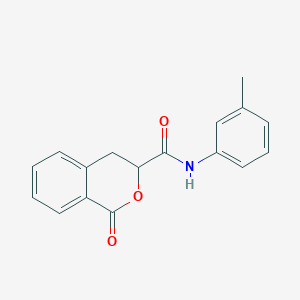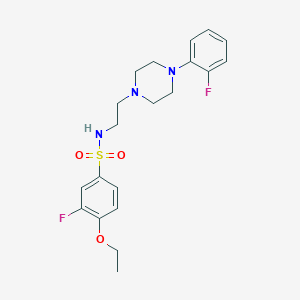![molecular formula C16H18N4O2 B2527321 N-[(1H-1,3-苯并二唑-2-基)甲基]-3-(3,5-二甲基-1,2-恶唑-4-基)丙酰胺 CAS No. 1061156-57-7](/img/structure/B2527321.png)
N-[(1H-1,3-苯并二唑-2-基)甲基]-3-(3,5-二甲基-1,2-恶唑-4-基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1H-1,3-benzodiazol-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a benzodiazole ring and an oxazole ring, both of which are known for their diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
科学研究应用
N-[(1H-1,3-benzodiazol-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-1,3-benzodiazol-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Formation of the Oxazole Ring: The oxazole ring is usually formed by the cyclization of α-hydroxyketones with amides or nitriles in the presence of dehydrating agents such as phosphorus oxychloride.
Coupling of the Rings: The benzodiazole and oxazole rings are then coupled through a propanamide linker. This step often involves the use of coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBT) in a solvent such as dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
化学反应分析
Types of Reactions
N-[(1H-1,3-benzodiazol-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted benzodiazole or oxazole derivatives.
作用机制
The mechanism of action of N-[(1H-1,3-benzodiazol-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
- N-[(1H-1,3-benzothiazol-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
- N-[(1H-1,3-benzimidazol-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
Uniqueness
N-[(1H-1,3-benzodiazol-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is unique due to the specific combination of benzodiazole and oxazole rings, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various scientific research applications.
属性
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-10-12(11(2)22-20-10)7-8-16(21)17-9-15-18-13-5-3-4-6-14(13)19-15/h3-6H,7-9H2,1-2H3,(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIQBWAXALHMSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 6-methyl-2-oxo-4-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2527239.png)
![4-butoxy-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2527240.png)
![N'-(3,4-dimethylphenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2527241.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-methylquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B2527242.png)
![2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2527244.png)
![N-(1H-1,3-BENZODIAZOL-2-YL)-2-[3-(2-METHOXYPHENYL)PROPANAMIDO]-3-METHYLPENTANAMIDE](/img/structure/B2527246.png)


![N-(benzo[d]thiazol-5-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2527252.png)
![3'-(3-Fluorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2527253.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,3,4-trimethoxybenzamide](/img/structure/B2527256.png)
![4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2527257.png)
![Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2527258.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2527261.png)
